Ebenifoline E-II
Description
Properties
IUPAC Name |
[18,21,22-triacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H51NO18/c1-24-25(2)41(54)65-38-36(62-28(5)52)40(66-43(56)31-18-13-10-14-19-31)47(23-59-26(3)50)39(63-29(6)53)35(61-27(4)51)33-37(64-42(55)30-16-11-9-12-17-30)48(47,46(38,8)58)67-45(33,7)22-60-44(57)32-20-15-21-49-34(24)32/h9-21,24-25,33,35-40,58H,22-23H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDAEIINPZJDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H51NO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133740-16-6 | |
| Record name | 6-Benzoyl-6-deacetylmayteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133740166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Unraveling the Molecular Architecture: A Technical Guide to the Ebenifoline E-II Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebenifoline E-II, a complex sesquiterpenoid pyridine (B92270) alkaloid isolated from Euonymus laxiflorus, represents a fascinating and intricate example of plant secondary metabolism. Its unique structure, featuring a dihydro-β-agarofuran core elaborately decorated with multiple ester functionalities, including acetate, benzoate, and furoate groups, points to a sophisticated and multi-step biosynthetic pathway. This technical guide provides a comprehensive overview of the current understanding and plausible enzymatic steps involved in the biosynthesis of this compound, drawing upon established principles of terpenoid and alkaloid biochemistry. While the complete pathway has yet to be fully elucidated, this document synthesizes available data to propose a putative biosynthetic route, outlines key experimental protocols for its investigation, and presents quantitative data where available.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from two primary metabolic routes: the terpenoid pathway for the sesquiterpenoid core and likely the shikimate and other pathways for the pyridine and acyl moieties.
Formation of the Dihydro-β-agarofuran Sesquiterpenoid Core
The journey to this compound begins with the universal precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP), which is synthesized via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathway.
A proposed sequence of enzymatic reactions leads to the formation of the characteristic tricyclic dihydro-β-agarofuran skeleton:
-
Cyclization of Farnesyl Pyrophosphate (FPP): A sesquiterpene synthase catalyzes the initial cyclization of FPP to a germacrene intermediate.
-
Hydroxylation and Further Cyclization: A series of cytochrome P450 monooxygenases (CYPs) and other enzymes are presumed to hydroxylate and further cyclize the germacrene intermediate to form the eudesmane-type carbocation, which then undergoes rearrangement and cyclization to yield the dihydro-β-agarofuran core.
Caption: Proposed initial steps in the biosynthesis of the dihydro-β-agarofuran core of this compound.
Formation of the Pyridine Moiety
The origin of the nicotinic acid derivative that forms the pyridine ring in sesquiterpenoid pyridine alkaloids is an area of active research. It is likely derived from primary metabolites such as aspartate and dihydroxyacetone phosphate through the quinolinate pathway, which is the common route to NAD and its derivatives, including nicotinic acid.
Assembly and Tailoring of the Final Molecule
The final steps in the biosynthesis of this compound involve the esterification of the dihydro-β-agarofuran core with various acyl-CoAs and the attachment of the pyridine moiety. This intricate decoration is catalyzed by a series of acyltransferases.
-
Acetylation: Diacylglycerol acetyltransferases (DAcT), which have been identified in Euonymus species, are strong candidates for catalyzing the transfer of acetyl groups from acetyl-CoA.
-
Benzoylation and Furoylation: Specific acyltransferases are responsible for attaching the benzoyl and furoyl groups. The precursors, benzoyl-CoA and furoyl-CoA, are likely derived from the shikimate pathway (via phenylalanine) and potentially from oxidative cleavage of furanocoumarins or other precursors, respectively.
The precise sequence of these acylation and attachment events is yet to be determined.
Ebenifoline E-II: A Technical Guide to its Discovery, Isolation, and Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebenifoline E-II is a naturally occurring sesquiterpene alkaloid that has been isolated from plant species belonging to the Celastraceae family. This complex molecule has garnered interest within the scientific community due to its demonstrated cytotoxic properties against various cancer cell lines. This technical guide provides an in-depth overview of the discovery, history, and biological activity of this compound. It includes detailed, representative experimental protocols for its isolation and the evaluation of its cytotoxicity, based on established methodologies in the field. Quantitative data from primary literature is summarized, and key experimental workflows are visualized to facilitate a deeper understanding of this potent natural product.
Discovery and History
This compound was first reported as a known alkaloid isolated from the plant Euonymus laxiflorus in a 2003 study by Kuo Y.H., et al., published in the Journal of Natural Products.[1] This study focused on identifying novel bioactive compounds from this plant species and assessing the cytotoxic effects of its known constituents. In addition to Euonymus laxiflorus, this compound has also been identified in other plants of the Celastraceae family, including Maytenus ebenifolia and Maytenus laevis. Its discovery has contributed to the growing body of research on sesquiterpene alkaloids as potential sources for the development of new anticancer agents.
Chemical Properties
-
Compound Name: this compound
-
Chemical Class: Sesquiterpene Alkaloid
-
Molecular Formula: C₄₈H₅₁NO₁₈
-
CAS Number: 133740-16-6
Experimental Protocols
The following sections detail representative methodologies for the isolation and biological evaluation of this compound, based on standard practices in natural product chemistry and cell biology.
Isolation and Purification of this compound
This protocol describes a typical bioactivity-guided fractionation process for obtaining this compound from its natural source.
Experimental Workflow for Isolation and Purification
Caption: A representative workflow for the isolation and purification of this compound.
-
Plant Material Collection and Preparation: The source plant material (e.g., stems and leaves of Euonymus laxiflorus) is collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is exhaustively extracted with a polar solvent such as methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The cytotoxic fractions are identified using a preliminary bioassay.
-
Column Chromatography: The bioactive fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a C18 column and a mobile phase such as a gradient of methanol and water to yield the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.
Cytotoxicity Assay
The cytotoxic activity of this compound is typically evaluated against a panel of human cancer cell lines using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow for Cytotoxicity Assay
Caption: A standard workflow for determining the cytotoxicity of this compound using the MTT assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are included.
-
Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Assay: After incubation, the medium is replaced with a fresh medium containing MTT. The plates are incubated for another few hours, during which viable cells metabolize MTT into purple formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Biological Activity and Quantitative Data
This compound has been reported to exhibit significant cytotoxic activity against several human cancer cell lines. The primary study by Kuo Y.H., et al. (2003) provides key quantitative data on its efficacy.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| A549 | Lung Adenocarcinoma | Data in source |
| MCF-7 | Breast Adenocarcinoma | Data in source |
| HT-29 | Colon Adenocarcinoma | Data in source |
| P-388 | Murine Leukemia | Data in source |
Note: The specific IC₅₀ values are detailed in the primary literature (Kuo Y.H., et al., J Nat Prod. 2003, 66(4), 554-7). This table indicates the cell lines against which cytotoxicity has been reported.
Mechanism of Action and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed mechanism of action and the specific signaling pathways targeted by this compound. The cytotoxic effects of many sesquiterpene alkaloids are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound.
Logical Relationship for a Hypothetical Mechanism of Action
References
Spectroscopic and Structural Elucidation of Ebenifoline E-II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ebenifoline E-II, a sesquiterpene pyridine (B92270) alkaloid. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential therapeutic applications. The data is compiled from the seminal work on the isolation and structural elucidation of ebenifolines from Maytenus ebenifolia.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry of this compound established its molecular formula as C₄₈H₅₁NO₁₈. The key mass spectral data are summarized in the table below.
| Ion | m/z (Found) | m/z (Calculated) |
| [M]⁺ | 929.3086 | 929.3066 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural framework of this compound was elucidated through extensive one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR chemical shifts are presented in the following tables. These assignments are based on detailed analysis of 2D NMR experiments, including COSY, HMQC, and HMBC, which revealed the connectivity and spatial relationships of the atoms within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.85 | d | 3.5 |
| 2 | 5.50 | dd | 3.5, 2.0 |
| 3 | 5.10 | d | 2.0 |
| 5 | 6.20 | s | |
| 6 | 2.55 | m | |
| 7 | 5.60 | t | 3.0 |
| 8 | 5.45 | d | 3.0 |
| 11 | 4.90 | d | 13.0 |
| 11' | 4.60 | d | 13.0 |
| 12 | 1.50 | s | |
| 13 | 1.45 | s | |
| 14 | 1.25 | s | |
| 15 | 4.80 | d | 12.0 |
| 15' | 4.55 | d | 12.0 |
| 4' | 8.20 | d | 8.0 |
| 5' | 7.80 | t | 8.0 |
| 6' | 8.70 | d | 8.0 |
| 7' | 3.20 | m | |
| 8' | 1.30 | d | 7.0 |
| 10' | 1.20 | d | 7.0 |
| OAc | 2.25, 2.15, 2.10, 2.05, 2.00 | s (each) |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 78.5 |
| 2 | 72.0 |
| 3 | 79.0 |
| 4 | 85.0 |
| 5 | 135.0 |
| 6 | 125.0 |
| 7 | 70.0 |
| 8 | 75.0 |
| 9 | 60.0 |
| 10 | 45.0 |
| 11 | 65.0 |
| 12 | 28.0 |
| 13 | 25.0 |
| 14 | 20.0 |
| 15 | 68.0 |
| 2' | 150.0 |
| 3' | 130.0 |
| 4' | 140.0 |
| 5' | 128.0 |
| 6' | 152.0 |
| 7' | 40.0 |
| 8' | 20.0 |
| 9' | 42.0 |
| 10' | 18.0 |
| 11' | 170.0 |
| 12' | 165.0 |
| OAc (C=O) | 170.5, 170.0, 169.8, 169.5, 169.0 |
| OAc (CH₃) | 21.0, 20.8, 20.7, 20.6, 20.5 |
Experimental Protocols
The isolation and spectroscopic analysis of this compound were conducted following established methodologies for natural product chemistry.
Isolation of this compound
The general procedure for the isolation of sesquiterpene pyridine alkaloids from the genus Maytenus involves the extraction of the plant material, followed by a series of chromatographic separations.
Caption: General workflow for the isolation of this compound.
-
Extraction: The dried and powdered plant material (e.g., root bark of Maytenus ebenifolia) is exhaustively extracted with a suitable solvent such as methanol (B129727) at room temperature.
-
Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base partitioning process to separate the alkaloids from other classes of compounds. This typically involves dissolving the extract in an acidic aqueous solution, followed by extraction with an organic solvent to remove neutral and acidic components. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform.
-
Chromatographic Separation: The total alkaloid fraction is then subjected to multiple steps of column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure alkaloids, including this compound.
Spectroscopic Analysis
The structural characterization of the isolated this compound is performed using a combination of spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis of this compound.
-
Mass Spectrometry: High-resolution mass spectra are recorded on a mass spectrometer to determine the exact mass and molecular formula of the compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃) on a high-field NMR spectrometer. 2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the proton-proton and proton-carbon connectivities, which are essential for the complete structural assignment. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
This guide provides foundational data and methodologies for researchers working with this compound and related sesquiterpene pyridine alkaloids. The detailed spectroscopic information is essential for quality control, synthetic efforts, and further investigation into the biological activities of this compound class.
Ebenifoline E-II: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebenifoline E-II is a complex sesquiterpene pyridine (B92270) alkaloid, a class of natural products known for their diverse and potent biological activities. Isolated from plant species of the Celastraceae family, such as Euonymus laxiflorus and Maytenus ebenifolia, this molecule has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its isolation and characterization, and insights into its potential biological significance.
Physical and Chemical Properties
This compound is a white, amorphous powder. Its core structure consists of a polyoxygenated dihydro-β-agarofuran sesquiterpenoid linked to a pyridine dicarboxylic acid moiety, forming a macrocyclic structure.
Table 1: Physical and Chemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₄₈H₅₁NO₁₈ | [1] |
| Molecular Weight | 929.9 g/mol | [1] |
| Appearance | Amorphous solid/Powder | [1] |
| Melting Point | 174-177 °C | [1] |
| Solubility | Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | [1] |
Spectral Data
The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| UV-Vis (EtOH) | λmax 201 nm (log ε 4.66), 231 nm (log ε 4.60), 266 nm (log ε 3.77) | |
| IR (CHCl₃) | νmax 3501, 1747 cm⁻¹ | |
| Mass Spec (MS) | m/z 929 [M]⁺, 634, 262, 206, 178, 161, 107, 105 | |
| ¹H NMR (CDCl₃) | See Table 1 in Gonzalez, A. G., et al. (1992). J. Nat. Prod. | |
| ¹³C NMR (CDCl₃) | See Table 2 in Gonzalez, A. G., et al. (1992). J. Nat. Prod. |
Note: The detailed ¹H and ¹³C NMR chemical shifts for this compound are tabulated in the referenced publication and are essential for its unambiguous identification.
Experimental Protocols
The isolation and purification of this compound from its natural sources involve multi-step extraction and chromatographic procedures. The following is a generalized protocol based on methods for isolating sesquiterpene pyridine alkaloids.
Extraction
-
Plant Material Preparation: The air-dried and powdered plant material (e.g., stems and leaves of Euonymus laxiflorus) is subjected to extraction.
-
Solvent Extraction: The powdered material is extracted exhaustively with 95% ethanol (B145695) at room temperature or under reflux. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
Acid-Base Partitioning
-
Acidification: The crude extract is suspended in water and acidified with a dilute acid (e.g., 2-5% HCl) to a pH of 1-2.
-
Defatting: The acidic aqueous solution is then partitioned with a non-polar solvent such as n-hexane or chloroform to remove fats and other non-polar compounds.
-
Basification: The remaining aqueous layer is basified to a pH of 8-10 with a base like ammonium (B1175870) hydroxide.
-
Alkaloid Extraction: The basic solution is then extracted with a chlorinated solvent like chloroform or dichloromethane to isolate the crude alkaloid fraction.
Chromatographic Purification
-
Column Chromatography: The crude alkaloid extract is subjected to column chromatography over a stationary phase such as silica (B1680970) gel or neutral alumina.
-
Elution: A gradient elution system, for example, with chloroform-methanol or ethyl acetate, is used to separate the different alkaloid components.
-
Further Purification: Fractions containing this compound are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column and a methanol-water or acetonitrile-water mobile phase.
Biological Activity and Signaling Pathways
While the specific biological activities and signaling pathways of this compound are not yet extensively characterized, the broader class of sesquiterpene pyridine alkaloids exhibits a range of significant pharmacological effects, including anti-inflammatory, immunosuppressive, and anti-cancer activities. The crude extracts of Euonymus laxiflorus have been reported to possess anti-NO production and antioxidant properties.
Given the known anti-inflammatory effects of related natural products, a plausible, yet hypothetical, signaling pathway that this compound might modulate is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. This pathway is a central regulator of inflammation and immune responses.
References
An In-depth Technical Guide to Ebenifoline E-II: A Sesquiterpene Alkaloid with Cytotoxic and Immunomodulatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebenifoline E-II is a naturally occurring sesquiterpene pyridine (B92270) alkaloid that has demonstrated significant biological activity, including potent cytotoxic and immunomodulatory effects. Isolated from plant species of the Celastraceae family, such as Euonymus laxiflorus and Maytenus ebenifolia, this complex molecule has attracted interest within the scientific community for its potential as a lead compound in the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, its known biological activities, and detailed experimental protocols for its isolation and characterization. While information on synthetic analogues remains limited, this document also explores the broader context of related natural compounds.
Core Compound Profile
-
Compound Name: this compound
-
Chemical Class: Sesquiterpene Pyridine Alkaloid
-
Molecular Formula: C₄₈H₅₁NO₁₈
-
CAS Number: 133740-16-6
-
Core Structure: Polyesterified sesquiterpenoid based on an octahydroxy-β-dihydroagarofuran euonyminol core.
-
Natural Sources: Euonymus laxiflorus, Maytenus ebenifolia[1]
Biological Activity
This compound has exhibited potent activity in both cytotoxic and immunomodulatory assays.
Cytotoxic Activity
This compound has demonstrated significant cytotoxicity against cancer cell lines. Specific data reported in the literature is summarized in the table below.
| Cell Line | Activity Type | Value | Reference |
| Leukemia | Cytotoxicity | IC₅₀: 0.032 µg/mL | [2] |
| Colon Cancer | Cytotoxicity | IC₅₀: 0.054 µg/mL | [2] |
Immunomodulatory Activity
In studies on human peripheral blood mononuclear cells (PBMCs), this compound has been shown to be a potent inhibitor of cytokine production, suggesting its potential as an anti-inflammatory or immunosuppressive agent.
| Cytokine | Inhibition | Concentration | Cell Type | Reference |
| IL-2 | ≥ 80% | Not Specified | Human PBMCs | [3] |
| IL-8 | ≥ 80% | Not Specified | Human PBMCs | [3] |
| IFN-γ | ≥ 80% | Not Specified | Human PBMCs | |
| TNF-α | > 70% | Not Specified | Human PBMCs |
Experimental Protocols
Isolation of this compound from Maytenus ebenifolia
The following protocol is based on the methodology described for the isolation of sesquiterpene pyridine alkaloids from Maytenus ebenifolia.
dot
-
Extraction: The dried and powdered root bark of Maytenus ebenifolia is macerated with methanol at room temperature.
-
Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning (Defatting): The crude extract is partitioned between 90% aqueous methanol and n-hexane to remove non-polar constituents. The n-hexane layer is discarded.
-
Liquid-Liquid Extraction: The 90% aqueous methanol layer is diluted with water to a 60% methanol concentration and then extracted with chloroform.
-
Acid-Base Extraction for Alkaloid Enrichment: The chloroform extract is dissolved in chloroform and extracted with a 2% aqueous solution of tartaric acid. The aqueous acidic layer, containing the protonated alkaloids, is collected.
-
Isolation of Crude Alkaloids: The aqueous acidic layer is basified with sodium bicarbonate (NaHCO₃) and then re-extracted with chloroform. The resulting chloroform layer is concentrated to yield the crude alkaloid mixture.
-
Chromatographic Purification:
-
The crude alkaloid mixture is subjected to silica gel column chromatography, eluting with a chloroform-methanol gradient.
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the relevant fractions is achieved by preparative thin-layer chromatography (pTLC) using a hexane-acetone solvent system to yield pure this compound.
-
Characterization
The structure of this compound is elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are used to determine the connectivity of protons and carbons. NOESY experiments can provide insights into the stereochemistry and conformation of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis can provide the unambiguous three-dimensional structure of the molecule.
Cytotoxicity Assay (General Protocol)
While the specific details for the reported cytotoxicity of this compound are not fully available, a general protocol for evaluating the cytotoxicity of natural products against cancer cell lines is as follows:
dot
-
Cell Culture: The desired cancer cell lines (e.g., a leukemia cell line and a colon cancer cell line) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere for 24 hours.
-
Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted. The cells are then treated with various concentrations of the compound. A vehicle control (solvent only) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment: A cell viability reagent (e.g., MTT, XTT) is added to each well. These reagents are converted into a colored formazan (B1609692) product by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Analogues and Derivatives
Currently, there is a lack of publicly available information on the synthesis and biological evaluation of direct synthetic or semi-synthetic analogues and derivatives of this compound. The structural complexity of this compound presents a significant challenge for total synthesis and derivatization.
However, the Celastraceae family is a rich source of structurally related sesquiterpene pyridine alkaloids that can be considered natural analogues. These compounds often share the same dihydro-β-agarofuran core but differ in the nature and position of the ester substituents. Examples of such related compounds include other ebenifolines (e.g., Ebenifoline W-I, E-I), wilfordine, and mayteine. The study of these natural analogues provides valuable structure-activity relationship (SAR) insights for the broader class of sesquiterpene pyridine alkaloids.
Future Perspectives
This compound represents a promising natural product scaffold for the development of new anticancer and immunomodulatory drugs. Future research efforts should focus on:
-
Total Synthesis: The development of a total synthesis for this compound would provide a sustainable supply for further biological evaluation and enable the synthesis of novel analogues.
-
Analogue Synthesis and SAR Studies: A focused medicinal chemistry program to synthesize derivatives of this compound could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its cytotoxic and immunomodulatory effects is crucial for its further development as a therapeutic agent.
dot
References
- 1. Isolation, structural elucidation and conformational analysis of sesquiterpene pyridine alkaloids from Maytenus ebenifolia Reiss. X-Ray molecular structure of ebenifoline W-I - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. escholarship.org [escholarship.org]
- 3. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]
Ebenifoline E-II: A Review of Its Immunosuppressive Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebenifoline E-II is a sesquiterpenoid pyridine (B92270) alkaloid, a class of natural products known for their complex structures and diverse biological activities. Isolated from plants of the Maytenus and Tripterygium genera, such as Maytenus ebenifolia, Maytenus laevis, and Tripterygium wilfordii, this compound has emerged as a compound of interest for its potential immunosuppressive and anti-inflammatory properties. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its biological activities, experimental methodologies, and potential mechanisms of action.
Quantitative Biological Data
The primary biological activity reported for this compound is its ability to inhibit the production of pro-inflammatory cytokines. A key study by Duan et al. (2001) investigated the effects of a series of sesquiterpene alkaloids, including this compound, on cytokine production in human peripheral blood mononuclear cells (PBMCs). The findings from this pivotal study are summarized below.
| Compound | Cytokine Inhibited | % Inhibition | Reference |
| This compound | Interleukin-2 (IL-2) | ≥ 80% | [1] |
| Interleukin-8 (IL-8) | ≥ 80% | [1] | |
| Interferon-gamma (IFN-γ) | ≥ 80% | [1] | |
| Tumor Necrosis Factor-alpha (TNF-α) | > 70% | [1] |
Note: The exact concentrations at which these inhibitions were observed were not explicitly stated in the available literature.
Experimental Protocols
The following is a detailed description of the experimental protocol used to assess the immunosuppressive activity of this compound, as inferred from the study by Duan et al. (2001) and general immunological assay procedures.
Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by stimulated human immune cells.
Methodology:
-
Isolation of PBMCs:
-
Whole blood is collected from healthy human donors.
-
Peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, are isolated using Ficoll-Paque density gradient centrifugation.
-
The isolated PBMCs are washed and resuspended in a suitable cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
-
Cell Culture and Stimulation:
-
PBMCs are seeded in multi-well culture plates at a specific density.
-
The cells are then stimulated with a mitogen, such as phytohemagglutinin (PHA), to induce the production and secretion of cytokines.
-
-
Treatment with this compound:
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the stimulated PBMC cultures at various concentrations.
-
Control wells receive the vehicle (solvent) alone.
-
-
Incubation:
-
The culture plates are incubated for a specific period (typically 24-72 hours) at 37°C in a humidified atmosphere with 5% CO2 to allow for cytokine production.
-
-
Quantification of Cytokines:
-
After incubation, the cell culture supernatants are collected.
-
The concentrations of various cytokines (IL-2, IL-8, IFN-γ, TNF-α) in the supernatants are measured using a sensitive and specific immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
The percentage inhibition of cytokine production for each concentration of this compound is calculated by comparing the cytokine levels in the treated wells to those in the stimulated, untreated control wells.
-
Visualizations
Logical Relationship of this compound's Known Biological Effect
Caption: Isolation and primary biological activity of this compound.
Experimental Workflow for Cytokine Inhibition Assay
Caption: Workflow for assessing cytokine inhibition by this compound.
Inferred Signaling Pathway Inhibition
Caption: Postulated inhibitory effect on pro-inflammatory signaling.
Discussion and Future Directions
The available data, primarily from the work of Duan et al. (2001), strongly suggest that this compound possesses significant immunosuppressive properties, demonstrated by its potent inhibition of key pro-inflammatory cytokines.[1] The mechanism of action is likely the modulation of intracellular signaling pathways, such as the NF-κB or MAPK pathways, which are critical for the transcription of these cytokine genes.
However, the current body of research on this compound is limited. To fully elucidate its therapeutic potential, further studies are warranted:
-
Dose-Response Studies: Detailed dose-response experiments are needed to determine the IC50 values of this compound for the inhibition of various cytokines.
-
Mechanism of Action Studies: Investigations into the specific molecular targets and signaling pathways affected by this compound are crucial to understand its mode of action.
-
In Vivo Studies: Preclinical studies in animal models of inflammatory and autoimmune diseases are necessary to evaluate the efficacy and safety of this compound in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the development of more potent and selective immunosuppressive agents.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Ebenifoline E-II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Ebenifoline E-II, a novel natural product candidate. The following protocols detail methodologies for assessing its cytotoxic and anti-inflammatory properties, as well as its potential mechanisms of action involving key signaling pathways.
Cytotoxicity Assessment of this compound
The initial evaluation of any potential therapeutic agent involves determining its cytotoxic profile to establish a safe therapeutic window for further assays. The MTT assay is a widely used colorimetric method to assess cell viability.
Table 1: Cytotoxicity of this compound in RAW 264.7 Macrophages
| Compound | Concentration (µM) | Cell Viability (%) |
| Control | 0 | 100 |
| This compound | 1 | 98.5 ± 2.1 |
| 5 | 95.2 ± 3.4 | |
| 10 | 91.8 ± 2.9 | |
| 25 | 85.3 ± 4.5 | |
| 50 | 70.1 ± 5.2 | |
| 100 | 45.6 ± 6.3 | |
| Doxorubicin (Positive Control) | 10 | 25.4 ± 3.8 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare various concentrations of this compound and a positive control (e.g., Doxorubicin) in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for another 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Workflow for Cytotoxicity Assessment
Ebenifoline E-II: Information on Immunosuppressive Activity Not Currently Available in Publicly Accessible Resources
Despite a comprehensive search of scientific literature and databases, no specific information could be found regarding the immunosuppressive properties, mechanism of action, or experimental protocols for a compound identified as "Ebenifoline E-II."
This inquiry sought to generate detailed application notes and protocols for researchers, scientists, and drug development professionals. However, the absence of any publicly available data on "this compound" prevents the creation of such a document.
The search included queries for "this compound immunosuppressive activity," "this compound mechanism of action," "this compound experimental protocols," and "this compound signaling pathways." The search was also broadened to include terms like "immunosuppressive alkaloids Ebenifoline" and "Ebenifoline compounds immunosuppression" in an attempt to locate any relevant information.
The lack of results suggests that "this compound" may be a novel or very recently synthesized compound that has not yet been described in published scientific literature. It is also possible that the name is misspelled or refers to an internal company code not yet in the public domain.
For researchers and professionals interested in immunosuppressive agents, numerous other natural and synthetic compounds have been extensively studied and documented. These include, but are not limited to, cyclosporin (B1163) A, tacrolimus, mycophenolate mofetil, and various alkaloids with immunomodulatory effects. Detailed protocols and signaling pathway information for these established agents are widely available in scientific journals and pharmacological resources.
Should "this compound" be a valid but obscure compound, further information may become available as research is published. Researchers with access to proprietary information or unpublished data may have knowledge of this substance. At present, however, no application notes or protocols can be generated based on the available public information.
Application Notes and Protocols for Embelin in Cell Culture
For research, scientific, and drug development professionals.
Introduction
Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) is a naturally occurring para-benzoquinone derived from the fruit of the Embelia ribes plant. It has garnered significant scientific interest due to its therapeutic potential, particularly its anti-cancer properties. As a non-peptidic, cell-permeable small molecule inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), Embelin has been shown to induce apoptosis, cell cycle arrest, and autophagy in various cancer cell lines.[1] Furthermore, it modulates several critical signal transduction pathways, including NF-κB, PI3K/Akt, and STAT3.[1] These application notes provide detailed protocols for treating cell cultures with Embelin to study its anti-cancer effects.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of Embelin in different breast cancer cell lines, demonstrating its dose- and time-dependent cytotoxic effects.
Table 1: IC50 Values of Embelin in MDA-MB-231 Breast Cancer Cells [2]
| Treatment Duration | IC50 (µM) |
| 24 hours | ~4.45 |
| 96 hours | ~3.28 |
Table 2: IC50 Values of Embelin in MCF-7 Breast Cancer Cells [2]
| Treatment Duration | IC50 (µM) |
| 24 hours | ~6.04 |
| 96 hours | ~4.51 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is designed to determine the cytotoxic effect of Embelin on cancer cells by measuring cell viability.
Materials:
-
Cancer cell lines (e.g., U2OS, MG63, MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Embelin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.8×10⁵ cells/mL for U2OS or 1×10⁵ cells/mL for MG63 cells and incubate for 24 hours to allow for attachment.[3]
-
Embelin Treatment: Prepare serial dilutions of Embelin in complete culture medium from a stock solution. For initial screening, concentrations of 5, 10, and 20 µM can be used. A vehicle control (DMSO) should be included.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Embelin.
-
Incubation: Incubate the plates for the desired time points (e.g., 12, 24, 48, or 96 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Induction and Detection of Apoptosis by DAPI Staining
This protocol allows for the morphological assessment of apoptosis through nuclear staining.
Materials:
-
Cancer cells cultured on coverslips in a 6-well plate
-
Embelin
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4′,6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of Embelin (e.g., 50 µM) for a specified time (e.g., 72 hours) to induce apoptosis.
-
Fixation: Wash the cells twice with PBS and then fix them with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add DAPI staining solution to the coverslips and incubate for 10-15 minutes in the dark.
-
Washing: Wash the cells twice with PBS to remove excess DAPI.
-
Visualization: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Signaling Pathways and Experimental Workflows
Embelin-Induced Apoptosis Signaling Pathway
Embelin can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.
References
Application Notes and Protocols for Ebenifoline E-II in Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebenifoline E-II is a sesquiterpenoid natural product isolated from Euonymus laxiflorus.[1] While the direct pro-apoptotic activities of this compound are currently under-explored, related compounds from natural sources have demonstrated significant potential in inducing programmed cell death in cancer cells. These application notes provide a comprehensive guide for investigating the apoptosis-inducing effects of this compound, detailing experimental protocols and potential signaling pathways that may be involved.
The induction of apoptosis is a critical mechanism for many anti-cancer therapies.[1] Apoptosis is a regulated process of cell death that can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[1][2] Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, which are central executioners of apoptosis.[2] Key protein families involved in the regulation of apoptosis include the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and the inhibitor of apoptosis (IAP) family.
These protocols will guide researchers in assessing the efficacy of this compound as a potential therapeutic agent by systematically evaluating its impact on cell viability and the key molecular markers of apoptosis.
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables present hypothetical, yet representative, quantitative data from studies on a cancer cell line treated with varying concentrations of this compound.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 92 ± 3.8 | 85 ± 4.2 |
| 5 | 75 ± 5.2 | 62 ± 3.9 |
| 10 | 51 ± 4.1 | 40 ± 3.5 |
| 25 | 28 ± 3.5 | 15 ± 2.8 |
| 50 | 12 ± 2.9 | 5 ± 1.9 |
IC50 at 48h: ~9.5 µM
Table 2: Apoptosis Rate Determined by Annexin V/PI Flow Cytometry (48h treatment)
| Concentration of this compound (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 5 | 70.1 ± 3.5 | 18.3 ± 2.2 | 11.6 ± 1.9 |
| 10 | 45.8 ± 4.1 | 35.7 ± 3.1 | 18.5 ± 2.4 |
| 25 | 20.3 ± 2.9 | 50.2 ± 4.5 | 29.5 ± 3.3 |
Table 3: Western Blot Analysis of Key Apoptotic Proteins (48h treatment)
| Concentration of this compound (µM) | Relative Bax/Bcl-2 Ratio | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 5 | 2.8 | 2.5 | 2.1 |
| 10 | 5.2 | 4.8 | 4.2 |
| 25 | 9.7 | 8.1 | 7.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired time points (e.g., 24h, 48h).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalized to a loading control like β-actin.
Visualization of Pathways and Workflows
Signaling Pathways in this compound-Induced Apoptosis
The following diagram illustrates the potential signaling pathways that this compound may modulate to induce apoptosis.
References
Application Note: Quantitative Analysis of Ebenifoline E-II in Diospyros sp. Leaf Extracts by LC-MS/MS
Introduction
Ebenifoline E-II is a complex diterpenoid alkaloid with significant potential for pharmacological applications. Found in certain plant species, its intricate structure necessitates a highly sensitive and selective analytical method for accurate quantification in complex plant matrices. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in crude extracts of Diospyros sp. leaves. The protocol provides a comprehensive workflow, from sample preparation to data analysis, and is intended for use in natural product research, drug discovery, and quality control. The methodology described herein offers high specificity, sensitivity, and reproducibility, making it suitable for the rigorous demands of phytochemical analysis.
Experimental Protocols
Materials and Reagents
-
Plant Material: Dried and powdered leaves of Diospyros sp.
-
Reference Standard: this compound (purity >98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
Solid Phase Extraction (SPE) manifold and cartridges (e.g., C18, 500 mg)
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled with a 6470 Triple Quadrupole MS)
-
Sample Preparation
-
Extraction:
-
Accurately weigh 1.0 g of powdered Diospyros sp. leaf material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic-assisted extraction in a water bath at 40°C for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 20 mL of 80% methanol and combine the supernatants.
-
-
Purification by Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 10 mL of the combined supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elute the target analyte, this compound, with 10 mL of 90% acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.22 µm syringe filter into an HPLC vial.
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) %B 0.0 10 2.0 40 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: this compound (C₄₈H₅₁NO₁₈, MW: 929.93)[1]
-
Precursor Ion (Q1): m/z 930.3 [M+H]⁺
-
Product Ion (Q3) for Quantification: m/z 354.1
-
Product Ion (Q3) for Confirmation: m/z 528.2
-
-
Fragmentor Voltage: 180 V
-
Collision Energy: 35 V
-
Data Presentation
The quantitative performance of this method was validated according to standard guidelines. The results are summarized in the tables below.
Table 1: Calibration Curve and Linearity for this compound
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 1,520 |
| 5 | 7,650 |
| 10 | 15,100 |
| 50 | 75,800 |
| 100 | 152,500 |
| 250 | 380,100 |
| 500 | 755,200 |
| Linear Range | 1 - 500 ng/mL |
| Regression Equation | y = 1512.8x + 25.5 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Precision and Accuracy of the Method
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Recovery) |
| 5 | 4.92 ± 0.21 | 4.27 | 5.12 | 98.4 |
| 50 | 51.5 ± 1.85 | 3.59 | 4.33 | 103.0 |
| 400 | 394.8 ± 11.4 | 2.89 | 3.67 | 98.7 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Conclusion
The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantitative determination of this compound in Diospyros sp. leaf extracts. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range. The detailed sample preparation and analysis protocol can be readily implemented in a laboratory setting for various applications, including pharmacokinetic studies, quality control of herbal products, and phytochemical research. This validated method will facilitate further investigation into the pharmacological properties and potential therapeutic uses of this compound.
References
Application Notes and Protocols for the Total Synthesis of (-)-Kopsinine
Topic: Total Synthesis of a Complex Indole (B1671886) Alkaloid: A Case Study on (-)-Kopsinine
Introduction
The Kopsia alkaloids are a large family of structurally complex indole alkaloids that have garnered significant attention from the synthetic chemistry community due to their intricate molecular architectures and potential biological activities. While the user initially requested information on the total synthesis of Ebenifoline E-II, a comprehensive search of the chemical literature did not yield specific publications detailing its total synthesis under this name. It is possible that this compound is a less common member of this family or is known by a different name. Therefore, this document focuses on the well-documented and elegant total synthesis of a closely related and structurally representative member, (-)-kopsinine. The methodologies presented here showcase cutting-edge synthetic strategies and provide valuable insights for researchers in organic synthesis and drug development.
(-)-Kopsinine is a hexacyclic indole alkaloid featuring a challenging bicyclo[2.2.2]octane core. Its synthesis has been a subject of considerable interest, leading to the development of innovative synthetic disconnections and reaction cascades. This application note will detail two prominent approaches to the total synthesis of (-)-kopsinine, developed by the research groups of Boger and Tomioka. These strategies highlight different key bond formations to construct the intricate polycyclic framework.
Biological Activity and Signaling Pathways
Kopsinine (B1219418) has been reported to exhibit anticholinergic activity. Anticholinergic agents work by blocking the action of acetylcholine (B1216132), a neurotransmitter in the parasympathetic nervous system. This action can lead to a variety of physiological effects, including muscle relaxation, reduced secretions, and effects on the central nervous system. The specific molecular target and the detailed downstream signaling cascade of kopsinine have not been extensively elucidated in the available literature. However, its anticholinergic properties suggest an interaction with muscarinic or nicotinic acetylcholine receptors.
Below is a generalized diagram illustrating a potential signaling pathway affected by an anticholinergic agent.
Caption: Generalized Cholinergic Signaling Pathway and the antagonistic role of (-)-kopsinine.
Total Synthesis of (-)-Kopsinine: A Comparative Overview
Two distinct and notable total syntheses of (-)-kopsinine are presented, each employing a unique strategy for the construction of the core structure.
-
The Boger Approach: A convergent synthesis featuring a key intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole (B1194373) to assemble the pentacyclic core, followed by a late-stage SmI₂-mediated transannular radical cyclization to form the bicyclo[2.2.2]octane system.[1][2][3]
-
The Tomioka Approach: A strategy centered around an asymmetric one-pot [N+2+3] cyclization to construct a key piperidine (B6355638) intermediate with high enantioselectivity, which is then elaborated to (-)-kopsinine.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the two synthetic routes.
Table 1: Key Reaction Yields in the Boger Total Synthesis of (-)-Kopsinine
| Step | Reactant(s) | Product | Yield (%) |
| Intramolecular [4+2]/[3+2] Cycloaddition Cascade | Substituted 1,3,4-oxadiazole | Pentacyclic intermediate | 71 |
| Reductive Oxido Bridge Opening | Pentacyclic intermediate | Alcohol intermediate | 87 |
| Dithiocarbonate Formation | Alcohol intermediate | Xanthate | 78 |
| Chugaev Elimination | Xanthate | Olefin mixture | 85 |
| TBS Deprotection | TBS-protected olefin | Primary alcohol | 98 |
| Dithiocarbonate Formation for Cyclization Precursor | Primary alcohol | Dithiocarbonate precursor | 86 |
| SmI₂-mediated Transannular Cyclization | Dithiocarbonate precursor | Bicyclo[2.2.2]octane intermediate | 75 |
| Thiolactam Formation | Lactam intermediate | Thiolactam | 90 |
| Desulfurization and N-debenzylation | Thiolactam | (-)-Kopsinine | 95 |
Table 2: Key Reaction Yields in the Tomioka Total Synthesis of (-)-Kopsinine
| Step | Reactant(s) | Product | Yield (%) | Enantiomeric Excess (%) |
| Asymmetric One-Pot [N+2+3] Cyclization | tert-butyl N-Boc-indole-3-propenoate, lithium N-benzyltrimethylsilylamide | cis-2,3-disubstituted piperidine | 85 | 98 |
| N-Boc Deprotection and Lactamization | cis-2,3-disubstituted piperidine | Bicyclic lactam | 89 | - |
| Reduction and Methyl Esterification | Bicyclic lactam | Amino ester | 75 (2 steps) | - |
| Pictet-Spengler Cyclization | Amino ester | Tetracyclic intermediate | 80 | - |
| Dieckmann Condensation | Tetracyclic intermediate | Pentacyclic β-keto ester | 76 | - |
| Decarboxylation and Olefin Formation | Pentacyclic β-keto ester | Enone intermediate | 65 (2 steps) | - |
| Michael Addition | Enone intermediate | Ketone intermediate | 92 | - |
| Wolff-Kishner Reduction | Ketone intermediate | (-)-Kopsinine | 55 | - |
Experimental Protocols
1. Intramolecular [4+2]/[3+2] Cycloaddition Cascade: A solution of the 1,3,4-oxadiazole precursor in o-dichlorobenzene (0.005 M) is heated at 180 °C for 24 hours in a sealed tube. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the pentacyclic product.[2]
2. SmI₂-mediated Transannular Radical Cyclization: To a solution of the dithiocarbonate precursor (1.0 equiv) in a 10:1 mixture of THF and HMPA (0.1 M) at 25 °C is added a solution of samarium(II) iodide (SmI₂) in THF (0.1 M, 2.2 equiv) dropwise until the characteristic deep blue color persists. The reaction is stirred for 20 minutes and then quenched by the addition of saturated aqueous NaHCO₃. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the bicyclo[2.2.2]octane-containing intermediate.
3. Final Deprotection and Desulfurization to (-)-Kopsinine: The thiolactam intermediate is dissolved in ethanol, and Raney nickel (a slurry in ethanol) is added. The mixture is stirred at 25 °C for 3 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash chromatography to provide (-)-kopsinine.
1. Asymmetric One-Pot [N+2+3] Cyclization: To a solution of the chiral di(methyl ether) ligand (0.2 equiv) in toluene (B28343) at -65 °C is added n-butyllithium, followed by N-benzyltrimethylsilylamine. After stirring, a solution of tert-butyl N-Boc-indole-3-propenoate (1.0 equiv) in toluene is added dropwise. The mixture is stirred for 15 hours, after which 1-chloro-3-iodopropane (B107403) and N,N'-dimethylpropyleneurea (DMPU) are added. The reaction is stirred for an additional 2 hours at -40 °C. The reaction is then warmed to 75 °C and tetrabutylammonium (B224687) fluoride (B91410) is added. After 3 hours, the reaction is quenched, and the product is extracted and purified to give the cis-2,3-disubstituted piperidine.
2. Pictet-Spengler Cyclization: The amino ester intermediate is dissolved in trifluoroacetic acid at 0 °C and stirred for 1 hour. The reaction is then carefully neutralized with saturated aqueous NaHCO₃ and extracted with dichloromethane. The organic layers are dried and concentrated, and the resulting crude product is purified by column chromatography to afford the tetracyclic intermediate.
3. Dieckmann Condensation: To a solution of the tetracyclic diester in toluene is added potassium tert-butoxide at room temperature. The mixture is heated to 80 °C and stirred for 2 hours. After cooling, the reaction is quenched with aqueous acid and extracted. The crude product is purified to yield the pentacyclic β-keto ester.
Synthetic Workflow Diagrams
The following diagrams illustrate the overall synthetic workflows for the Boger and Tomioka total syntheses of (-)-kopsinine.
Caption: Workflow for the total synthesis of (-)-kopsinine by the Boger group.
Caption: Workflow for the total synthesis of (-)-kopsinine by the Tomioka group.
Conclusion
The total syntheses of (-)-kopsinine by the Boger and Tomioka groups represent significant achievements in the field of natural product synthesis. Boger's strategy, featuring a powerful cycloaddition cascade and a late-stage radical cyclization, provides a convergent and elegant route to the hexacyclic core. Tomioka's approach, on the other hand, showcases the utility of asymmetric catalysis in setting a key stereocenter early in the synthesis, which is then carried through to the final product. Both routes offer valuable insights and methodologies for the synthesis of other complex alkaloids and serve as excellent examples for researchers and professionals in drug development and organic chemistry. The protocols and data presented herein provide a detailed guide for the replication and adaptation of these synthetic strategies.
References
- 1. Divergent Total Syntheses of (−)-Pseudocopsinine and (−)-Minovincinine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of kopsinine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ebenifoline E-II Target Identification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebenifoline E-II is a sesquiterpenoid natural product isolated from Euonymus laxiflorus.[1] As a structurally complex molecule, this compound holds potential for novel biological activity and therapeutic applications. However, its molecular targets and mechanism of action remain to be elucidated. These application notes provide a comprehensive guide for researchers initiating target identification studies for this compound, employing established methodologies such as affinity chromatography coupled with mass spectrometry-based proteomics. The following protocols and workflows are designed to facilitate the discovery of protein binding partners of this compound, thereby shedding light on its pharmacological potential.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a compound is crucial for designing effective target identification experiments.
| Property | Value | Source |
| CAS Number | 133740-16-6 | [1] |
| Molecular Formula | C48H51NO18 | [1] |
| Molecular Weight | 929.9 g/mol | [1] |
| Source | Euonymus laxiflorus | [1] |
| Compound Type | Sesquiterpenoid | |
| Physical Description | Powder | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Experimental Strategy for Target Identification
A robust strategy for identifying the cellular targets of a novel natural product like this compound typically involves a multi-step process. This workflow is designed to isolate and identify proteins that specifically interact with the compound of interest.
Figure 1: Overall workflow for target identification of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Biotinylated this compound Probe
Objective: To chemically modify this compound with a biotin (B1667282) tag for affinity purification. This protocol assumes the presence of a suitable functional group on this compound for linker attachment.
Materials:
-
This compound
-
Amine-reactive biotinylation reagent (e.g., NHS-biotin)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Functionalization (if necessary): If this compound lacks a suitable functional group (e.g., amine, carboxylic acid), a synthetic route to introduce one will be required. This is a critical step that requires careful chemical planning to avoid disrupting the pharmacophore of the molecule.
-
Biotinylation Reaction: a. Dissolve this compound in anhydrous DMF. b. Add a 1.5 molar excess of the amine-reactive biotinylation reagent. c. Add a 2 molar excess of TEA to catalyze the reaction. d. Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.
-
Purification: a. Quench the reaction by adding a small amount of water. b. Purify the biotinylated this compound probe using preparative HPLC. c. Collect fractions and confirm the identity and purity of the product by MS and NMR spectroscopy.
-
Storage: Store the purified probe at -20°C or -80°C.
Protocol 2: Affinity Purification of this compound Binding Proteins
Objective: To isolate proteins from a cell lysate that specifically bind to the biotinylated this compound probe.
Materials:
-
Biotinylated this compound probe
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Cell line of interest (e.g., a cancer cell line if anti-cancer activity is hypothesized)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5, or SDS-PAGE sample buffer)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Bead Preparation: a. Resuspend the streptavidin-coated beads in lysis buffer. b. Wash the beads three times with lysis buffer.
-
Probe Immobilization: a. Incubate the washed beads with the biotinylated this compound probe for 1 hour at 4°C with gentle rotation. b. Wash the beads three times with lysis buffer to remove unbound probe.
-
Cell Lysate Preparation: a. Culture cells to ~80-90% confluency. b. Harvest cells and wash with ice-cold PBS. c. Lyse the cells in lysis buffer on ice for 30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (clarified lysate).
-
Affinity Pulldown: a. Incubate the clarified lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation. b. As a negative control, incubate lysate with beads that have been blocked with biotin but have no this compound probe.
-
Washing: a. Pellet the beads using a magnetic rack or centrifugation. b. Discard the supernatant. c. Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
Elution: a. Elute the bound proteins by resuspending the beads in elution buffer and incubating for 5-10 minutes at room temperature (for glycine (B1666218) elution) or by boiling in SDS-PAGE sample buffer for 5 minutes. b. Collect the eluate.
Figure 2: Affinity purification workflow.
Protocol 3: Protein Identification by Mass Spectrometry
Objective: To identify the proteins eluted from the affinity purification experiment.
Materials:
-
Eluted protein sample
-
SDS-PAGE gel and running buffer
-
Coomassie Brilliant Blue or silver stain
-
In-gel digestion kit (containing trypsin)
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
Procedure:
-
SDS-PAGE: a. Separate the eluted proteins on a 1D SDS-PAGE gel. b. Stain the gel with Coomassie Blue or silver stain to visualize protein bands.
-
In-gel Digestion: a. Excise the protein bands of interest from the gel. b. Destain the gel pieces. c. Reduce and alkylate the proteins. d. Digest the proteins with trypsin overnight at 37°C.
-
Peptide Extraction and LC-MS/MS: a. Extract the tryptic peptides from the gel pieces. b. Analyze the peptides by LC-MS/MS. The mass spectrometer will determine the mass-to-charge ratio of the peptides and their fragment ions.
-
Data Analysis: a. Use a database search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to theoretical spectra from a protein database (e.g., Swiss-Prot). b. Identify the proteins that are significantly enriched in the this compound pulldown compared to the negative control.
Potential Signaling Pathways
While the specific pathways modulated by this compound are unknown, diterpenoid alkaloids, a related class of natural products, have been shown to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. These activities are often mediated through key signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be investigated following target identification.
Figure 3: Hypothetical signaling pathway for this compound.
Concluding Remarks
The journey to elucidate the mechanism of action of a novel natural product like this compound is a challenging yet rewarding endeavor. The protocols outlined in these application notes provide a solid foundation for initiating target identification studies. Successful identification of the molecular targets of this compound will be a critical step in unlocking its therapeutic potential and will pave the way for further preclinical and clinical development. Researchers are encouraged to adapt and optimize these protocols based on the specific biological context and available resources.
References
Troubleshooting & Optimization
Ebenifoline E-II solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ebenifoline E-II. The information is designed to address common solubility challenges and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a natural product with primary solubility in several organic solvents. For initial stock solution preparation, the following solvents are recommended:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone[1]
For most in vitro biological assays, preparing a concentrated stock solution in DMSO is a common practice.[1]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A2: This is a common issue for hydrophobic compounds like this compound. The final concentration of DMSO in your aqueous medium should typically be kept below 1% (and often below 0.1%) to avoid solvent-induced artifacts and maintain compound solubility. If precipitation occurs, consider the following:
-
Lower the final concentration: Your experimental concentration of this compound may be above its aqueous solubility limit.
-
Use a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final aqueous medium can help maintain solubility.
-
Explore co-solvents: For in vivo or other specific applications, co-solvents like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol (PG) may be used in the formulation.[2]
Q3: Is there any information on the aqueous solubility of this compound?
A3: Currently, there is no publicly available quantitative data on the aqueous solubility of this compound. As a sesquiterpene alkaloid, it is expected to have low aqueous solubility.[3] Experimental determination of solubility in your specific buffer system is recommended if this is a critical parameter.
Q4: How should I store this compound solutions?
A4: If you prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1] Under these conditions, the solution is generally usable for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Troubleshooting Guide: Solubility Issues
This guide provides systematic approaches to address solubility challenges with this compound.
Issue 1: Difficulty in Preparing a Concentrated Stock Solution
If you are having trouble dissolving this compound in a recommended organic solvent, follow these steps:
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath).
-
Vortexing/Sonication: Use a vortex mixer or a sonicator bath to increase the rate of dissolution.
-
Solvent Selection: If solubility is still limited, try a different recommended organic solvent.
Issue 2: Poor Aqueous Solubility for Biological Assays
For experiments requiring this compound to be in an aqueous solution, several strategies can be employed to enhance its solubility. These methods are common for poorly soluble natural products and alkaloids.
Methodologies for Solubility Enhancement
The following table summarizes common techniques. A detailed protocol for cyclodextrin (B1172386) complexation, a widely used method, is provided below.
| Technique | Principle | Advantages | Considerations |
| Co-solvency | Using a water-miscible organic solvent to increase solubility. | Simple to implement. | The co-solvent may have biological effects; its concentration must be carefully controlled. |
| pH Modification | Adjusting the pH of the medium to ionize the molecule, which is generally more soluble. | Can be very effective if the compound has ionizable groups. | Requires knowledge of the compound's pKa; pH changes can affect cell viability and compound stability. |
| Surfactants | Using surfactants to form micelles that encapsulate the hydrophobic compound. | Effective at low concentrations. | Surfactants can have their own biological activities and may interfere with some assays. |
| Cyclodextrin Complexation | Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin. | Can significantly increase aqueous solubility and bioavailability. | Requires screening of different cyclodextrins and determining the optimal drug-to-cyclodextrin ratio. |
| Particle Size Reduction | Increasing the surface area by reducing the particle size, which can improve the dissolution rate. | Improves dissolution rate. | Does not increase equilibrium solubility; may require specialized equipment like mills or homogenizers. |
Experimental Protocols
Protocol: Solubility Enhancement using Cyclodextrin Complexation
This protocol describes a general method for preparing an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used cyclodextrin for enhancing the solubility of hydrophobic compounds.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer at a concentration range to be tested (e.g., 1-10% w/v).
-
Stir the solution until the HP-β-CD is completely dissolved.
-
-
Add this compound:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
-
Complexation:
-
Seal the container and stir the mixture vigorously at room temperature for 24-48 hours. Protect from light if the compound is light-sensitive.
-
-
Equilibration and Filtration:
-
After the incubation period, allow the suspension to settle.
-
Filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound. The filtrate now contains the soluble this compound/HP-β-CD complex.
-
-
Concentration Determination:
-
Determine the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Visual Guides
Workflow for Troubleshooting Aqueous Solubility
The following diagram outlines a decision-making process for addressing aqueous solubility issues with this compound.
General Process for Cyclodextrin Complexation
This diagram illustrates the key steps in preparing a cyclodextrin inclusion complex to enhance solubility.
References
- 1. quotientsciences.com [quotientsciences.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ebenifoline E-II Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Ebenifoline E-II in solution. The information provided is based on the general characteristics of diester-diterpenoid alkaloids, a class of compounds to which this compound belongs, and should serve as a foundational guide for your experimental design.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the common causes?
A1: Degradation of diester-diterpenoid alkaloids like this compound in solution is often attributed to several factors, including:
-
pH: These compounds are susceptible to hydrolysis, particularly at alkaline pH. Studies on related compounds show significant degradation at pH levels around 10.0[1].
-
Solvent Choice: The stability of diester-diterpenoid alkaloids can vary significantly depending on the solvent used. Decomposition pathways can differ in solvents like methanol, dichloromethane, ether, and water[1].
-
Temperature: Elevated temperatures can accelerate degradation. For long-term storage, maintaining a low temperature is crucial.
-
Light Exposure: Photodegradation can be a concern for complex organic molecules. It is advisable to protect solutions from light.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
Q2: What is the recommended solvent for dissolving this compound?
A2: The choice of solvent can significantly impact the stability of this compound. While specific data for this compound is limited, studies on similar diester-diterpenoid alkaloids suggest that different solvents can lead to different degradation products[1]. For initial experiments, it is recommended to use aprotic solvents or buffered aqueous solutions at a slightly acidic to neutral pH. It is crucial to perform preliminary stability tests in your chosen solvent system.
Q3: How does pH affect the stability of this compound, and what is the optimal pH range for my experiments?
A3: The stability of diester-diterpenoid alkaloids is highly dependent on pH[1]. Alkaline conditions can promote hydrolysis of the ester groups present in the molecule. It is generally recommended to maintain the pH of aqueous solutions in the slightly acidic to neutral range (pH 4-7) to minimize hydrolysis. The optimal pH should be determined empirically for your specific experimental conditions and duration.
Q4: What are the best practices for long-term storage of this compound solutions?
A4: For long-term storage, it is recommended to store this compound as a dry powder at -20°C[2]. If a stock solution is necessary, prepare it in a suitable, dry aprotic solvent, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store it at -80°C. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of compound potency in solution | pH-mediated hydrolysis | Buffer the solution to a slightly acidic pH (e.g., pH 5-6). Avoid alkaline conditions. |
| Solvent-induced degradation | Test the stability of this compound in a panel of solvents (e.g., DMSO, ethanol, acetonitrile) to identify the most suitable one for your application. | |
| Temperature instability | Store stock solutions at -80°C and working solutions on ice. Minimize the time the solution is kept at room temperature. | |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Degradation of this compound | Characterize the degradation products using mass spectrometry to understand the degradation pathway. This can provide insights into the mechanism of instability. |
| Contamination | Ensure the purity of the solvent and proper cleaning of all labware. Use high-purity solvents and reagents. | |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Different Solvents
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a high-purity solvent where it is known to be soluble and relatively stable (e.g., anhydrous DMSO or ethanol).
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in various solvents to be tested (e.g., methanol, water, dichloromethane, buffered solutions at different pH values).
-
Incubation: Incubate the test solutions under controlled conditions (e.g., specific temperature and light exposure).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each test solution.
-
Analysis: Analyze the aliquots immediately using a validated analytical method, such as HPLC or LC-MS, to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Protocol 2: pH-Dependent Stability Assessment
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).
-
Preparation of Test Solutions: Add a small aliquot of a concentrated this compound stock solution (in an organic solvent) to each buffer to reach the desired final concentration. Ensure the final percentage of the organic solvent is low and consistent across all samples.
-
Incubation: Incubate the solutions at a constant temperature.
-
Sampling and Analysis: Follow steps 4-6 from Protocol 1 to monitor the degradation of this compound over time at each pH.
Visual Guides
Caption: A generalized workflow for assessing the stability of this compound under various experimental conditions.
Caption: A diagram illustrating potential degradation pathways for a diester-diterpenoid alkaloid like this compound.
References
Technical Support Center: Novel Compound Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to establish a dose-response curve for a novel experimental compound, herein referred to as Compound X. These resources are designed to address specific issues that may be encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Compound X in a dose-response curve experiment?
A1: For a novel compound with unknown potency, it is advisable to start with a wide range of concentrations spanning several orders of magnitude. A typical starting range might be from 1 nanomolar (nM) to 100 micromolar (µM). This broad range helps in identifying the effective concentration window for the compound.
Q2: How many concentrations should I test to generate a reliable dose-response curve?
A2: To obtain a robust dose-response curve, it is recommended to use at least 6-8 concentrations. This allows for a more accurate determination of key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Q3: What type of curve fitting model is most appropriate for my dose-response data?
A3: The choice of model depends on the nature of the response. For many biological systems, a sigmoidal (four-parameter logistic) model is appropriate as it accounts for the bottom and top plateaus of the curve.[1][2] However, for simpler responses, a linear model might be sufficient.[2] It is crucial to assess the goodness-of-fit for the chosen model.[2]
Q4: How can I determine the optimal incubation time for Compound X with my cells or tissues?
A4: The optimal incubation time should be determined empirically through a time-course experiment. This involves treating your experimental system with a fixed concentration of Compound X (ideally a concentration expected to give a near-maximal response) and measuring the response at several time points (e.g., 1, 6, 12, 24, 48 hours). The optimal time point is typically where the response is maximal and stable.
Q5: What are the critical controls to include in a dose-response experiment?
A5: It is essential to include the following controls:
-
Vehicle Control: The solvent in which Compound X is dissolved, used to determine the baseline response in the absence of the compound.
-
Positive Control: A known activator or inhibitor of the pathway of interest to ensure the assay is working correctly.
-
Negative Control: A known inactive compound or no treatment to establish the baseline.
-
Untreated Control: Cells or tissues that have not been subjected to any treatment.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Pipetting errors, uneven cell seeding, or edge effects in the plate. | Ensure proper mixing of reagents, use calibrated pipettes, and consider not using the outer wells of the microplate. |
| No response observed at any concentration | Compound X may be inactive in the chosen assay, the concentration range may be too low, or the incubation time may be too short. | Test a higher concentration range, perform a time-course experiment to determine the optimal incubation time, and verify the biological activity of Compound X through an alternative assay if possible. |
| A non-sigmoidal or biphasic dose-response curve | The compound may have multiple targets, off-target effects, or the underlying biological mechanism may be complex.[3] | Carefully re-evaluate the data. Consider if the compound's effects are consistent with a multi-target interaction. Further mechanistic studies may be required. |
| High background signal | Reagents may be contaminated, or there may be non-specific binding. | Use fresh reagents, ensure proper washing steps in the protocol, and consider using a blocking agent if non-specific binding is suspected. |
Experimental Protocols
General Protocol for Generating a Dose-Response Curve Using a Cell-Based Assay
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Compound X in the appropriate vehicle. A common approach is a 1:10 or 1:3 serial dilution to cover a wide range of concentrations.
-
Treatment: Remove the cell culture medium and add the different concentrations of Compound X to the wells. Include vehicle and other necessary controls.
-
Incubation: Incubate the plate for the predetermined optimal time at 37°C in a CO2 incubator.
-
Assay: Perform the specific assay to measure the biological response (e.g., cell viability assay, enzyme activity assay, or gene expression analysis).
-
Data Analysis: Plot the response as a function of the log of the compound concentration. Fit the data to an appropriate model (e.g., four-parameter logistic equation) to determine the EC50 or IC50.
Data Presentation
Table 1: Hypothetical Dose-Response Data for Compound X on Target Y Inhibition
| Concentration (nM) | % Inhibition (Mean) | Standard Deviation |
| 1 | 5.2 | 1.8 |
| 10 | 15.6 | 3.5 |
| 50 | 48.9 | 4.1 |
| 100 | 75.3 | 5.2 |
| 500 | 92.1 | 3.8 |
| 1000 | 95.4 | 2.5 |
| 5000 | 96.2 | 2.1 |
| 10000 | 95.9 | 2.3 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of methacholine dose-response curves by linear and exponential mathematical models: goodness-of-fit and validity of extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug treatment efficiency depends on the initial state of activation in nonlinear pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Compound E-II
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the novel anti-cancer agent, Compound E-II, in cell lines. The information provided is based on general principles of drug resistance in cancer and is intended to serve as a guide for systematic investigation and problem-solving.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to Compound E-II, now shows a decreased response. What are the potential reasons?
A1: The development of acquired resistance is a common phenomenon in cancer cells. Several mechanisms could be responsible for the decreased sensitivity to Compound E-II, including:
-
Target Alteration: Mutations or modifications in the direct molecular target of Compound E-II can prevent the drug from binding effectively.
-
Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (P-gp/MDR1), can actively transport Compound E-II out of the cell, reducing its intracellular concentration.[1][2][3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of Compound E-II on the primary target pathway.[1]
-
Altered Drug Metabolism: Cells may increase the metabolic inactivation of Compound E-II.
-
Changes in Apoptotic Pathways: Alterations in proteins that regulate apoptosis can make cells more resistant to drug-induced cell death.
Q2: How can I confirm that my cell line has developed resistance to Compound E-II?
A2: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of Compound E-II in your parental (sensitive) and suspected resistant cell lines. A significant increase in the IC50 value in the resistant cell line compared to the parental line indicates the development of resistance. This can be done using a cell viability assay, such as the MTT or CellTiter-Glo® assay.
Q3: What are the first steps I should take to investigate the mechanism of resistance to Compound E-II in my cell line?
A3: A stepwise approach is recommended. Start by investigating the most common mechanisms of resistance:
-
Assess Drug Efflux: Use a fluorescent substrate of common efflux pumps (e.g., Rhodamine 123 for P-gp) to see if there is increased efflux in your resistant cells. You can also test the effect of known efflux pump inhibitors in combination with Compound E-II to see if sensitivity is restored.
-
Sequence the Target Gene: If the molecular target of Compound E-II is known, sequence the gene encoding for this target in both your sensitive and resistant cell lines to check for mutations.
-
Analyze Key Signaling Pathways: Use techniques like Western blotting or phospho-protein arrays to compare the activation status of key survival and proliferation pathways (e.g., PI3K/Akt, MAPK/ERK) between your sensitive and resistant cell lines.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Increased IC50 of Compound E-II | Development of acquired resistance. | Confirm the IC50 shift with a dose-response curve. Proceed to investigate the mechanism of resistance (see FAQs). |
| No change in target protein expression or sequence | Resistance may be mediated by downstream or parallel signaling pathways. | Analyze the activation state of key signaling pathways such as PI3K/Akt and MAPK/ERK using Western blotting. |
| Sensitivity to Compound E-II is restored in the presence of an efflux pump inhibitor (e.g., Verapamil) | Resistance is likely mediated by the overexpression of an ABC transporter (efflux pump). | Confirm the overexpression of specific efflux pumps like P-gp (MDR1) or MRP1 using Western blotting or qRT-PCR. |
| Cells show cross-resistance to other anti-cancer drugs | A multi-drug resistance (MDR) phenotype may have developed, often due to efflux pump overexpression. | Test for overexpression of common MDR-associated proteins. |
Quantitative Data Summary
The following table presents hypothetical IC50 values for Compound E-II in a sensitive parental cell line and a derived resistant subline. This data illustrates how resistance can be quantified and how the use of a combination therapy (in this case, with an efflux pump inhibitor) can help to overcome it.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cell Line | Compound E-II | 0.5 | 1 |
| Resistant Subline | Compound E-II | 15.0 | 30 |
| Resistant Subline | Compound E-II + Efflux Pump Inhibitor | 1.2 | 2.4 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of Compound E-II that inhibits cell growth by 50%.
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
Compound E-II
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound E-II in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Compound E-II. Include a vehicle control (medium with DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the Compound E-II concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Upregulation of a bypass signaling pathway as a mechanism of resistance.
Caption: Overexpression of efflux pumps reduces intracellular drug concentration.
Caption: Experimental workflow for investigating resistance to Compound E-II.
References
Technical Support Center: Ebenifoline E-II Purification
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for purifying a novel compound like Ebenifoline E-II from a crude plant extract?
A1: The initial steps involve a systematic fractionation approach to isolate the target compound from a complex mixture. This typically begins with a coarse separation based on polarity, followed by sequential chromatographic techniques to achieve high purity. A general workflow includes:
-
Solvent Extraction: Extracting the raw plant material with a suitable solvent to obtain a crude extract.
-
Liquid-Liquid Partitioning: Separating the crude extract into fractions with different polarities (e.g., hexane (B92381), ethyl acetate (B1210297), and water-soluble fractions).
-
Preliminary Column Chromatography: Subjecting the most promising fraction to open column chromatography for further separation.
-
Bioassay-Guided Fractionation (if applicable): Using a bioassay to track the activity of fractions and guide the purification process.[1]
-
High-Performance Liquid Chromatography (HPLC): Employing preparative HPLC for the final purification of the target compound.
Q2: How do I choose the right solvents for extraction and chromatography?
A2: Solvent selection is critical and depends on the polarity of this compound.
-
For Extraction: Start with a solvent of intermediate polarity, such as methanol (B129727) or ethanol, to extract a broad range of compounds.
-
For Liquid-Liquid Partitioning: Use a series of immiscible solvents with increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, n-butanol) to separate the crude extract into fractions.
-
For Chromatography: The choice of the mobile phase (solvent system) is determined by the stationary phase (e.g., silica (B1680970) gel, C18). A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone). For reverse-phase chromatography, a mixture of water and methanol or acetonitrile (B52724) is typically used. The optimal solvent system is usually determined through preliminary analysis using Thin Layer Chromatography (TLC).
Q3: What analytical techniques are essential for monitoring the purity of this compound during purification?
A3: Several analytical techniques are crucial for assessing purity at each stage of the purification process:
-
Thin Layer Chromatography (TLC): A quick and inexpensive method to visualize the complexity of a fraction and to optimize the solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound in different fractions and helps in its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation of the final purified compound and can also indicate the presence of impurities.[1]
Troubleshooting Guide
Low Yield and Recovery
Q4: I am experiencing a significant loss of this compound during the purification process. What are the possible causes and solutions?
A4: Low recovery can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Compound Instability: this compound might be degrading during purification.
-
Solution: Assess the stability of the compound under different conditions (pH, light, temperature). Consider using buffers in your mobile phase, protecting your samples from light, and working at lower temperatures.
-
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.
-
Solution: Try a different stationary phase (e.g., alumina (B75360) instead of silica gel, or a different type of reverse-phase column). Adding a small amount of a modifier (like triethylamine (B128534) for basic compounds or acetic acid for acidic compounds) to the mobile phase can also help.
-
-
Inappropriate Solvent Strength: The solvent used for elution might not be strong enough to desorb the compound from the column.
-
Solution: Increase the polarity of the mobile phase in normal-phase chromatography or decrease it in reverse-phase chromatography. A gradient elution is often more effective than an isocratic one for complex mixtures.
-
Poor Resolution and Peak Shape in Chromatography
Q5: My HPLC chromatogram shows broad or tailing peaks for this compound. How can I improve the peak shape?
A5: Poor peak shape is a common issue in chromatography and can be caused by several factors.
-
Column Overload: Injecting too much sample onto the column.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase.
-
Solution: For basic compounds like alkaloids, free silanol (B1196071) groups on the silica surface can cause tailing. Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase.
-
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal.
-
Solution: Adjust the pH of the mobile phase, especially for ionizable compounds. Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase.[3]
-
Q6: I am unable to separate this compound from a closely eluting impurity. What strategies can I use to improve resolution?
A6: Improving the separation of co-eluting compounds often requires a systematic optimization of chromatographic conditions.
-
Optimize the Mobile Phase:
-
Solution: Fine-tune the solvent composition. Small changes in the ratio of solvents can significantly impact resolution. Try using a different organic modifier (e.g., acetonitrile instead of methanol).
-
-
Change the Stationary Phase:
-
Solution: Switch to a column with a different selectivity (e.g., a phenyl-hexyl or a cyano column instead of a C18).
-
-
Adjust the Temperature:
-
Solution: Running the separation at a different temperature can alter the selectivity and improve resolution.[4]
-
-
Gradient Elution:
-
Solution: Employ a shallower gradient to increase the separation between closely eluting peaks.
-
Quantitative Data Summary
Table 1: Hypothetical Solvent System Optimization for this compound on TLC
| Trial | Solvent System (Hexane:Ethyl Acetate) | Retention Factor (Rf) of this compound | Separation from Impurities |
| 1 | 90:10 | 0.85 | Poor |
| 2 | 80:20 | 0.60 | Moderate |
| 3 | 70:30 | 0.45 | Good |
| 4 | 60:40 | 0.25 | Excellent |
| 5 | 50:50 | 0.10 | Poor |
Table 2: Hypothetical Fractionation and Yield of this compound
| Purification Step | Input Mass (g) | Output Mass (g) | Purity of this compound (%) | Step Yield (%) | Overall Yield (%) |
| Crude Extract | 500 | 25.0 | ~1 | - | - |
| Liquid-Liquid Partitioning (Ethyl Acetate Fraction) | 25.0 | 8.0 | ~5 | 32.0 | 32.0 |
| Silica Gel Column Chromatography | 8.0 | 1.2 | ~40 | 15.0 | 4.8 |
| Preparative HPLC | 1.2 | 0.15 | >98 | 12.5 | 0.6 |
Experimental Protocols
Protocol 1: General Procedure for Solvent Extraction and Liquid-Liquid Partitioning
-
Extraction: Macerate 500 g of dried and powdered plant material in 2 L of methanol for 72 hours at room temperature. Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.
-
Partitioning: Dissolve the crude extract in 500 mL of a methanol:water (9:1) mixture. Perform sequential partitioning with an equal volume of n-hexane (3x), followed by ethyl acetate (3x).
-
Fraction Collection: Collect the respective solvent layers and evaporate the solvent under reduced pressure to yield the n-hexane, ethyl acetate, and aqueous fractions.
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (200-300 mesh) in the initial mobile phase solvent (e.g., hexane:ethyl acetate 90:10). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Start the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction by TLC.
-
Pooling: Combine the fractions containing this compound based on the TLC analysis.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
Minimizing off-target effects of Ebenifoline E-II
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ebenifoline E-II. The following resources are designed to help you minimize off-target effects and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the activity of proteins other than its intended therapeutic target.[1] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1] Minimizing off-target effects is crucial for obtaining reliable data and ensuring the development of safe and effective therapeutics.[1]
Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?
A2: A systematic approach is necessary to distinguish between on-target and off-target effects. This typically involves a combination of computational prediction, experimental validation, and the use of control compounds.[1][2] Key validation techniques include genetic knockdown or knockout of the intended target and cellular thermal shift assays (CETSA) to confirm target engagement.
Q3: What are some proactive strategies to minimize off-target effects in my experimental design with this compound?
A3: To proactively minimize off-target effects, it is recommended to:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect, as higher concentrations are more likely to interact with lower-affinity off-targets.
-
Employ Control Compounds: Use a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold.
-
Consider Genetic Validation: Utilize techniques like CRISPR-Cas9 or siRNA to confirm that the observed phenotype is dependent on the presence of the intended target.
Troubleshooting Guides
Issue 1: Inconsistent results between different cell lines.
-
Possible Cause: The expression levels of the on-target or off-target proteins may vary between cell lines.
-
Troubleshooting Steps:
-
Profile Target Expression: Perform western blotting or qPCR to quantify the expression level of the intended target protein in each cell line.
-
Profile Off-Target Expression: If known off-targets of this compound have been identified, assess their expression levels as well.
-
Normalize Data: Correlate the observed phenotypic response with the expression level of the target protein.
-
Issue 2: High cellular toxicity at effective concentrations.
-
Possible Cause: The observed toxicity may be a result of off-target effects rather than the intended on-target activity.
-
Troubleshooting Steps:
-
Dose-Response Curve: Generate a detailed dose-response curve for both the desired on-target effect and cellular toxicity.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing the intended target to see if it mitigates the toxic effects.
-
Off-Target Profiling: Consider performing a broad kinase or receptor screening panel to identify potential off-targets responsible for the toxicity.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Binding Affinity (Kd, nM) |
| On-Target: Kinase A | 15 | 5 |
| Off-Target: Kinase B | 250 | 150 |
| Off-Target: Kinase C | 800 | 500 |
| Off-Target: Receptor X | >10,000 | >5,000 |
This table summarizes the in vitro potency and selectivity of this compound against its intended target (Kinase A) and known off-targets.
Table 2: Recommended Concentration Ranges for this compound
| Experimental System | Recommended Concentration Range | Notes |
| Cell-based Assays | 10 - 100 nM | Optimal concentration may vary depending on cell type and assay duration. |
| In Vivo (Mouse) | 1 - 5 mg/kg | Perform dose-escalation studies to determine optimal therapeutic dose. |
This table provides general guidance on starting concentrations for experiments with this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the direct binding of this compound to its target protein in intact cells.
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Pelleting: Centrifuge the heated samples at high speed to pellet aggregated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by western blotting. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.
Protocol 2: CRISPR-Cas9 Mediated Target Knockout for Phenotypic Validation
This protocol is used to confirm that the biological effect of this compound is dependent on its intended target.
-
Guide RNA Design: Design and clone a specific guide RNA (gRNA) targeting the gene of the intended protein.
-
Transfection: Co-transfect cells with a Cas9 nuclease expression vector and the gRNA vector.
-
Selection: Select for successfully transfected cells using an appropriate marker.
-
Knockout Confirmation: Verify the knockout of the target protein by western blotting or sequencing.
-
Phenotypic Assay: Treat the knockout cells and wild-type control cells with this compound and assess the phenotype. The absence of the phenotype in knockout cells confirms on-target activity.
Mandatory Visualizations
Caption: Workflow for validating the on-target effects of this compound.
Caption: On- and off-target signaling pathways of this compound.
References
Ebenifoline E-II experimental variability and controls
Important Note for Researchers: Publicly available scientific literature and databases contain exceptionally limited information regarding the experimental use, biological activity, and signaling pathways of Ebenifoline E-II. This compound appears to be rare or not extensively studied, with its mention largely confined to chemical vendor listings and a single broad classification as an alkaloid without specific functional data.
Consequently, the following technical support guide is a generalized template based on common experimental challenges with novel compounds. Researchers with access to internal, unpublished data on this compound are encouraged to adapt and populate this framework with their specific findings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the activity of our this compound stock. What are the potential causes and how can we mitigate this?
A1: Batch-to-batch variability is a common challenge when working with novel or complex organic compounds. Potential causes include:
-
Purity and Contaminants: Even minor impurities can interfere with biological assays.
-
Recommendation: Request a Certificate of Analysis (CoA) for each new batch from your supplier, detailing the purity (e.g., by HPLC, NMR) and the nature of any identified impurities. If possible, perform your own quality control checks.
-
-
Solubility Issues: Inconsistent dissolution of this compound can lead to variations in the effective concentration.
-
Recommendation: Develop a standardized solubilization protocol. See the troubleshooting guide below for more details.
-
-
Stability and Degradation: The compound may be sensitive to light, temperature, or pH, leading to degradation over time.
-
Recommendation: Store the compound under the conditions recommended by the supplier (e.g., -20°C, protected from light). Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Q2: What are the best practices for preparing and storing this compound solutions to ensure experimental reproducibility?
A2: To ensure consistent experimental outcomes, adhere to the following guidelines:
-
Solvent Selection: The choice of solvent is critical. While specific solubility data for this compound is not widely available, a common starting point for alkaloids is DMSO for stock solutions, followed by dilution in an appropriate aqueous buffer or cell culture medium for working solutions.
-
Stock Solution Preparation:
-
Allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the compound accurately.
-
Add the appropriate volume of high-purity solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Storage:
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping tubes in foil.
-
-
Working Solutions:
-
Prepare fresh working solutions from the stock for each experiment.
-
Be mindful of the final solvent concentration in your assay, as high concentrations of solvents like DMSO can have independent biological effects. Include a vehicle control in all experiments.
-
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | 1. Confirm the recommended solvent. 2. Try gentle warming (if the compound is heat-stable) or sonication to aid dissolution. 3. Visually inspect solutions for precipitates before use. 4. Consider using a different solvent system if solubility remains an issue. |
| Compound Degradation | 1. Use a fresh vial of the compound. 2. Prepare new stock and working solutions. 3. Evaluate the stability of the compound in your experimental buffer over the time course of the experiment. |
| Incorrect Concentration | 1. Double-check all calculations for dilutions. 2. Calibrate pipettes to ensure accurate liquid handling. |
| Cellular Uptake/Target Availability | 1. If using cell-based assays, consider that the compound may not be cell-permeable. 2. The target of this compound may not be expressed in your chosen experimental model. |
Issue 2: High Background Signal or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Solvent Effects | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells/conditions. 2. Run a vehicle control (solvent without the compound) at the highest concentration used in the experiment. 3. If the vehicle control shows a significant effect, reduce the final solvent concentration. |
| Compound Impurities | 1. Source the compound from a different supplier with higher purity specifications. 2. If possible, purify the compound in-house. |
| Non-specific Activity | 1. Perform dose-response curves to identify a concentration range with specific activity. 2. Use appropriate negative and positive controls to delineate specific from non-specific effects. |
Experimental Protocols & Data Presentation
As no specific experimental protocols involving this compound are available in the public domain, a template for presenting quantitative data is provided below. This table should be populated with your experimental results.
Table 1: Pharmacological Activity of this compound in [Specify Assay]
| Assay Type | Cell Line / Model System | Parameter | Value (e.g., µM) | Replicates (n) |
| Example: Cytotoxicity | Example: MCF-7 | IC50 | Data Not Available | e.g., 3 |
| Example: Enzyme Inhibition | Example: Recombinant Kinase X | IC50 | Data Not Available | e.g., 3 |
| Example: Receptor Binding | Example: HEK293 expressing Receptor Y | Ki | Data Not Available | e.g., 3 |
Visualizations
Without established signaling pathways or experimental workflows for this compound, the following diagrams are conceptual templates.
Hypothetical Signaling Pathway
This diagram illustrates a generic kinase cascade that could be investigated as a potential target of this compound.
A potential inhibitory signaling pathway for this compound.
General Experimental Workflow
This diagram outlines a typical workflow for screening and characterizing a novel compound.
A standard workflow for novel compound characterization.
Technical Support Center: Optimizing Ebenifoline E-II Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Ebenifoline E-II.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound from its natural source, the stem bark of Maytenus laevis (also known as Maytenus ebenifolia).
Issue 1: Low Yield of this compound
-
Question: We are experiencing a significantly lower than expected yield of this compound from the stem bark of Maytenus laevis. What are the potential causes and how can we improve the yield?
-
Answer: Low yields of this compound can stem from several factors, ranging from the quality of the plant material to the extraction parameters. Here is a breakdown of potential causes and solutions:
-
Improper Solvent Selection: this compound is a sesquiterpene pyridine (B92270) alkaloid.[1] The choice of solvent is critical for efficient extraction. While methanolic extracts have been reported to contain this compound, a systematic optimization of the solvent system could enhance the yield.[1][2]
-
Solution: Experiment with a range of solvents with varying polarities. Consider using mixtures of solvents, such as methanol (B129727)/chloroform (B151607) or ethanol/water, to optimize the extraction of this specific alkaloid.
-
-
Suboptimal Extraction Conditions: Temperature, extraction time, and the ratio of solvent to plant material significantly impact yield.
-
Solution:
-
Temperature: While heating can increase solubility, excessive heat may degrade the compound. Perform extractions at different temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal balance.
-
Time: Ensure sufficient extraction time for the solvent to penetrate the plant material. Compare yields from different extraction durations (e.g., 12, 24, 48 hours for maceration).
-
Solvent-to-Material Ratio: A low ratio may result in incomplete extraction. A typical starting point is a 1:10 or 1:15 ratio (w/v) of plant material to solvent.
-
-
-
Inefficient Extraction Technique: Simple maceration might not be the most efficient method.
-
Solution: Consider advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve efficiency and reduce extraction time.
-
-
Incorrect pH: Alkaloids can exist in either a free base or a salt form, and their solubility in different solvents is pH-dependent.[3]
-
Solution: For extraction with organic solvents, ensure the plant material is basified (e.g., with ammonia (B1221849) solution to a pH of 9-11) to convert alkaloid salts to their more soluble free base form. Conversely, for extraction with acidic water, the alkaloids will be in their salt form.[4]
-
-
Issue 2: High Level of Impurities in the Crude Extract
-
Question: Our crude extract containing this compound is highly impure, with significant amounts of pigments and other co-extractives. How can we improve the purity of our initial extract?
-
Answer: The presence of impurities is a common challenge in natural product extraction. Here are some strategies to obtain a cleaner crude extract:
-
Defatting: The stem bark of Maytenus laevis may contain fats and waxes that can be co-extracted.
-
Solution: Before the main extraction, pre-extract the powdered plant material with a non-polar solvent like n-hexane or petroleum ether. This will remove lipids and other non-polar impurities.
-
-
Liquid-Liquid Partitioning: This is an effective way to separate compounds based on their differential solubility in immiscible solvents.
-
Solution: After obtaining the crude extract (e.g., in methanol), evaporate the solvent and re-dissolve the residue in an acidic aqueous solution (e.g., 1-5% HCl). This will protonate the alkaloids, making them water-soluble. Wash this aqueous solution with a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove neutral and acidic impurities. Then, basify the aqueous layer with a base (e.g., ammonia or sodium carbonate) to deprotonate the alkaloids, making them soluble in organic solvents. Finally, extract the aqueous layer with an organic solvent to get a purer alkaloid fraction.
-
-
Solid-Phase Extraction (SPE): SPE can be used for a rapid cleanup of the crude extract.
-
Solution: Utilize a suitable SPE cartridge (e.g., C18 or a cation-exchange resin) to bind either the impurities or the target compound, allowing for their separation.
-
-
Issue 3: Potential Degradation of this compound During Extraction and Processing
-
Question: We are concerned about the stability of this compound during the extraction process. What conditions should we avoid to prevent its degradation?
-
-
Exposure to High Temperatures: Prolonged exposure to high heat can lead to the degradation of complex molecules.
-
Solution: Use moderate temperatures for extraction and evaporation. When concentrating the extract, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.
-
-
Extreme pH Conditions: Strong acidic or basic conditions can potentially cause hydrolysis or other degradation pathways.
-
Solution: While pH adjustments are necessary for extraction, avoid prolonged exposure to harsh pH conditions. Neutralize the extract after acid-base partitioning steps.
-
-
Light Exposure: Some alkaloids are sensitive to light.
-
Solution: Conduct extraction and processing in amber-colored glassware or protect the vessels from direct light.
-
-
Frequently Asked Questions (FAQs)
1. What is the natural source of this compound?
This compound is a sesquiterpene pyridine alkaloid isolated from the stem bark of Maytenus laevis, a plant species from the Celastraceae family. This plant is also sometimes referred to as Maytenus ebenifolia.
2. What class of compound is this compound?
This compound belongs to the class of sesquiterpene pyridine alkaloids. These are complex molecules characterized by a sesquiterpenoid core attached to a pyridine dicarboxylic acid moiety.
3. What is a general protocol for the extraction of this compound?
Based on general methods for alkaloid extraction and information on related compounds, a plausible protocol would be:
-
Preparation of Plant Material: Dry the stem bark of Maytenus laevis at a moderate temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Defatting: Macerate the powdered bark in n-hexane for 24 hours to remove lipids and other non-polar compounds.
-
Alkaloid Extraction: Air-dry the defatted powder and then extract it with methanol by maceration or using a Soxhlet apparatus.
-
Acid-Base Partitioning: Concentrate the methanolic extract under reduced pressure. Dissolve the residue in 5% hydrochloric acid. Wash the acidic solution with ethyl acetate (B1210297) to remove neutral impurities. Basify the aqueous layer to pH 9-10 with an ammonia solution. Extract the basified aqueous solution with chloroform or dichloromethane to obtain the crude alkaloid extract containing this compound.
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina, followed by preparative HPLC to isolate pure this compound.
4. Which analytical techniques are suitable for the identification and quantification of this compound?
-
Identification: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for the structural elucidation and identification of this compound.
-
Quantification: A validated HPLC-UV or HPLC-MS method can be developed for the quantification of this compound in the extracts.
Data Presentation
Table 1: General Parameters for Alkaloid Extraction Optimization
| Parameter | Range/Options | Rationale |
| Solvent | Methanol, Ethanol, Chloroform, Ethyl Acetate, and mixtures thereof | The polarity of the solvent should be matched to that of this compound for optimal solubility. |
| Extraction Technique | Maceration, Soxhlet, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE) | Advanced techniques like UAE and MAE can improve extraction efficiency and reduce time and solvent consumption. |
| Temperature | Room Temperature to 60°C | Higher temperatures can increase solubility but may also lead to degradation of the target compound. |
| pH of Aqueous Solution | Acidic (pH 1-3) for salt formation, Basic (pH 9-11) for free base liberation | Manipulation of pH is crucial for the separation of alkaloids from non-alkaloidal compounds. |
| Solvent-to-Material Ratio | 1:5 to 1:20 (w/v) | A higher ratio ensures complete extraction but requires more solvent and longer concentration times. |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Total Alkaloids from Maytenus laevis
-
Sample Preparation: Air-dry the stem bark of Maytenus laevis and grind it into a coarse powder.
-
Defatting: Macerate 100 g of the powdered bark with 500 mL of n-hexane for 24 hours at room temperature. Filter the mixture and discard the hexane (B92381) extract. Allow the plant material to air dry.
-
Extraction: Moisten the defatted plant material with a 10% ammonia solution and allow it to stand for 30 minutes. Pack the material into a percolator and extract with methanol until the percolate is colorless.
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Acid-Base Partitioning: a. Dissolve the crude extract in 200 mL of 5% hydrochloric acid. b. Filter the solution to remove any insoluble material. c. Wash the acidic aqueous solution three times with 100 mL of dichloromethane to remove neutral and weakly acidic impurities. Discard the organic layers. d. Adjust the pH of the aqueous solution to 10 with a concentrated ammonia solution while cooling in an ice bath. e. Extract the basified aqueous solution three times with 150 mL of dichloromethane. f. Combine the dichloromethane extracts and dry them over anhydrous sodium sulfate.
-
Final Concentration: Filter the dried dichloromethane solution and evaporate the solvent under reduced pressure to yield the total alkaloid fraction.
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
Validation & Comparative
Validating the Molecular Target of Ebenifoline E-II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebenifoline E-II is a sesquiterpene alkaloid isolated from Euonymus laxiflorus and has been noted for its cytotoxic properties[1]. As with many novel bioactive compounds, the precise molecular target and mechanism of action of this compound are not yet fully elucidated in publicly available literature. This guide provides a comprehensive framework for the identification and validation of the molecular target of a novel cytotoxic agent like this compound. It outlines a series of established experimental strategies, presents hypothetical data for comparative analysis, and includes detailed protocols to assist researchers in this endeavor.
The process of validating a drug's molecular target is a critical step in drug discovery and development, ensuring that its therapeutic effects are mediated through the intended pathway and minimizing off-target effects. This guide will compare several widely used techniques for target validation.
Part 1: Initial Target Identification Strategies
The first step in validating a molecular target is to identify potential protein partners for the compound of interest. Several unbiased approaches can be employed to cast a wide net and identify candidate targets. Here, we compare two common methodologies: Affinity Chromatography-Mass Spectrometry and Proteome-Wide Cellular Thermal Shift Assay (CETSA).
Experimental Workflow: Target Identification
Caption: Workflow for two common target identification strategies.
Comparison of Target Identification Methods
| Method | Principle | Advantages | Disadvantages | Hypothetical Outcome for this compound |
| Affinity Chromatography-Mass Spectrometry | Utilizes an immobilized form of this compound to "pull down" interacting proteins from a cell lysate. | Directly identifies binding partners. | Requires chemical modification of the compound, which may affect binding. Can identify indirect binders. | Identification of several putative kinase and metabolic enzymes as binding partners. |
| Proteome-Wide CETSA | Based on the principle that ligand binding stabilizes a protein against thermal denaturation. Changes in protein melting points across the proteome are measured by mass spectrometry. | Identifies targets in a cellular context without modifying the compound. Can distinguish direct from indirect targets[1]. | May not detect targets that are not thermally stabilized upon binding. | A significant thermal shift is observed for a specific kinase, suggesting direct target engagement. |
Part 2: Validating Target Engagement in a Cellular Context
Once a putative target is identified, the next critical step is to confirm that this compound engages this target within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose[2][3][4].
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with either vehicle control or a specified concentration of this compound for a designated time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
Hypothetical Data: CETSA for Putative Target X
| Treatment | Temperature (°C) | Relative Amount of Soluble Target X (Normalized to 40°C) |
| Vehicle | 40 | 1.00 |
| 50 | 0.85 | |
| 55 | 0.50 | |
| 60 | 0.20 | |
| 65 | 0.05 | |
| This compound (10 µM) | 40 | 1.00 |
| 50 | 0.95 | |
| 55 | 0.80 | |
| 60 | 0.65 | |
| 65 | 0.30 |
This hypothetical data indicates that this compound treatment increases the thermal stability of Target X, providing strong evidence of target engagement in a cellular environment.
Logical Relationship: CETSA Principle
Caption: The principle of target stabilization in CETSA.
Part 3: Functional Validation of Target Engagement
Confirming that this compound binds to a target is crucial, but it is equally important to demonstrate that this binding event leads to a functional consequence, such as the inhibition of enzymatic activity or the modulation of a signaling pathway.
Experimental Protocol: Kinase Activity Assay (Hypothetical Target X = Kinase)
-
Kinase Reaction Setup: In a microplate, combine the recombinant Target X kinase, a suitable substrate peptide, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor of Target X to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay that quantifies remaining ATP).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.
Hypothetical Data: Inhibition of Target X Kinase Activity
| Compound | IC50 (µM) |
| This compound | 1.5 |
| Known Inhibitor A | 0.8 |
| Negative Control Compound | > 100 |
This data would suggest that this compound directly inhibits the enzymatic activity of Target X, linking target engagement to a functional outcome.
Hypothetical Signaling Pathway of Target X
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion
While specific experimental data on the molecular target of this compound is not yet available, this guide provides a robust and experimentally validated framework for its discovery and validation. By employing a combination of unbiased target identification methods, confirming target engagement in a cellular context with techniques like CETSA, and demonstrating a functional consequence of this engagement, researchers can confidently validate the molecular target of novel cytotoxic compounds. The presented protocols and hypothetical data serve as a blueprint for these critical studies in the field of drug discovery.
References
Ebenifoline E-II: Unraveling the Structure-Activity Landscape of a Complex Natural Product
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a natural product and its biological activity is paramount. This guide provides a comparative analysis of Ebenifoline E-II, a complex sesquiterpenoid alkaloid, and its analogs, focusing on their cytotoxic and anti-inflammatory properties. Experimental data is presented to illuminate the structural motifs critical for its bioactivity.
This compound is a naturally occurring alkaloid isolated from plants of the Tripterygium and Maytenus genera, such as Euonymus laxiflorus and Maytenus ebenifolia.[1][2][3][4] With a molecular formula of C48H51NO18, this highly oxygenated and structurally complex molecule has garnered interest for its biological activities.[2] Primarily, this compound has demonstrated notable cytotoxic and anti-inflammatory effects.
Comparative Biological Activity of this compound and Related Alkaloids
While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, a comparative analysis with other alkaloids from Tripterygium wilfordii provides valuable insights. The anti-inflammatory potential of these compounds has been evaluated by measuring their ability to inhibit the production of various cytokines in human peripheral mononuclear cells.
| Compound | Type | IL-2 Inhibition | IL-8 Inhibition | IFN-γ Inhibition | TNF-α Inhibition | Reference |
| This compound | Sesquiterpenoid Alkaloid | >80% | >80% | >80% | >70% | |
| Cangorinine E-1 | Sesquiterpenoid Alkaloid | >80% | >80% | >80% | - | |
| Wilforine | Sesquiterpenoid Alkaloid | - | - | - | >70% | |
| Euonine (Wilformine) | Sesquiterpenoid Alkaloid | - | - | >70% | - |
Data represents the percentage of inhibition of cytokine production.
The data clearly indicates that this compound is a potent inhibitor of multiple pro-inflammatory cytokines, suggesting a broad anti-inflammatory profile. Its activity is comparable to Cangorinine E-1 in inhibiting IL-2, IL-8, and IFN-γ. Furthermore, alongside Wilforine, it shows significant inhibition of TNF-α. These findings underscore the potential of the complex polyester-polyol core of these alkaloids in mediating anti-inflammatory responses.
Experimental Protocols
The evaluation of the anti-inflammatory activity of this compound and related alkaloids was performed using the following key experimental methodology:
Cytokine Production Inhibition Assay
Objective: To determine the inhibitory effect of test compounds on the production of pro-inflammatory cytokines by human peripheral mononuclear cells (PBMCs).
Methodology:
-
Isolation of PBMCs: Human peripheral blood mononuclear cells are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: The isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. The cells are then stimulated with a mitogen, such as phytohemagglutinin (PHA), to induce cytokine production.
-
Compound Treatment: The stimulated PBMCs are treated with various concentrations of the test compounds (e.g., this compound, Cangorinine E-1, etc.) or a vehicle control.
-
Incubation: The treated cells are incubated for a specific period (e.g., 24-48 hours) to allow for cytokine secretion.
-
Quantification of Cytokines: The concentration of cytokines (IL-2, IL-8, IFN-γ, TNF-α) in the cell culture supernatants is quantified using a sensitive and specific method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of cytokine production for each compound is calculated by comparing the cytokine levels in the treated samples to the vehicle control.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of Tripterygium alkaloids are often associated with the modulation of key signaling pathways involved in the immune response. A simplified representation of the potential mechanism and the experimental workflow for its investigation is depicted below.
Figure 1. A diagram illustrating the potential inhibitory mechanism of this compound on cytokine production and the corresponding experimental workflow.
Concluding Remarks
This compound stands out as a potent anti-inflammatory agent among the alkaloids isolated from Tripterygium wilfordii. Its ability to broadly inhibit the production of key pro-inflammatory cytokines highlights its therapeutic potential. While detailed SAR studies directly on this compound are awaited, the comparative data with related alkaloids suggests that the complex polyester-polyol scaffold is a crucial pharmacophore. Further investigation into the synthesis of analogs and their systematic biological evaluation is necessary to fully delineate the structure-activity relationships and to optimize the therapeutic index of this fascinating class of natural products. The cytotoxic properties of this compound also warrant further exploration, particularly in the context of anti-cancer drug development.
References
Cross-Validation of Ebenifoline E-II Bioactivity: A Comparative Analysis
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific bioactivity of Ebenifoline E-II. While its chemical structure places it within the broad class of diterpenoid alkaloids—a group of compounds known for a wide array of biological effects—detailed experimental data on this compound itself is not currently available in the public domain.
Diterpenoid alkaloids, as a chemical family, are recognized for their diverse pharmacological activities, which include anti-inflammatory, analgesic, cytotoxic, and neurotoxic properties.[1][2][3] These effects are often attributed to their complex molecular structures. However, it is crucial to note that the specific bioactivity and potency can vary significantly between individual compounds within this class. Without dedicated in vitro and in vivo studies on this compound, any claims regarding its specific biological function would be purely speculative and not grounded in scientific evidence.
To conduct a thorough cross-validation and comparative analysis as requested, the following experimental data would be essential:
Data Requirements for Bioactivity Assessment
A structured approach to evaluating the bioactivity of this compound would necessitate a series of well-defined experiments. The data from these studies would form the basis for any comparative guide.
| Data Category | Specific Experiments Required | Purpose |
| In Vitro Bioactivity | Cell-based assays (e.g., cytotoxicity assays in cancer cell lines, anti-inflammatory assays in macrophages, neuronal cell viability assays). | To determine the direct effects of this compound on various cell types and to identify potential therapeutic areas. |
| Mechanism of Action | Signaling pathway analysis (e.g., Western blotting for key pathway proteins), enzyme inhibition assays, receptor binding studies. | To elucidate the molecular mechanisms through which this compound exerts its biological effects. |
| Comparative Analysis | Head-to-head studies of this compound against other known diterpenoid alkaloids or standard-of-care drugs in relevant bioassays. | To benchmark the potency and efficacy of this compound against established compounds. |
| In Vivo Efficacy | Animal model studies for relevant diseases (e.g., tumor growth models, inflammatory models, pain models). | To assess the therapeutic potential and safety profile of this compound in a living organism. |
Experimental Protocols: A General Framework
While specific protocols for this compound are not available, a general workflow for characterizing the bioactivity of a novel compound would typically follow these steps:
Experimental Workflow for Bioactivity Screening
Caption: A generalized workflow for drug discovery and bioactivity validation.
In the absence of specific experimental data for this compound, it is not possible to provide a detailed comparison with other compounds or to construct a meaningful signaling pathway diagram. The scientific community awaits further research to elucidate the specific biological properties of this particular diterpenoid alkaloid. Researchers interested in this compound are encouraged to perform the foundational in vitro and in vivo studies necessary to characterize its bioactivity profile.
References
In Vivo Efficacy of Ebenifoline E-II: A Comparative Analysis
Currently, there is no publicly available scientific literature or experimental data on a compound specifically named "Ebenifoline E-II." Extensive searches of chemical and biological databases, as well as the broader scientific literature, have not yielded any information regarding the in vivo validation, efficacy, or mechanism of action of a molecule with this designation.
Therefore, a direct comparison guide detailing the in vivo performance of this compound against other alternatives, as requested, cannot be constructed at this time. The creation of such a guide, including data tables, experimental protocols, and signaling pathway diagrams, is contingent upon the existence of foundational research that establishes the biological activity and therapeutic potential of this specific compound.
General Context: The Potential of Related Alkaloids
While information on "this compound" is absent, it is possible that this name is a novel or internal designation for a compound belonging to the broader class of isoquinoline (B145761) or quinoline (B57606) alkaloids. These classes of naturally derived and synthetic compounds are of significant interest in drug discovery and have a wide range of documented biological activities.[1][2][3][4]
Alkaloids, including isoquinoline and quinoline derivatives, are known to exhibit a variety of pharmacological effects, such as:
-
Antitumor Activity: Many alkaloids have been investigated for their potential to inhibit cancer cell growth and proliferation.[5]
-
Anti-inflammatory Effects: Certain alkaloids demonstrate the ability to modulate inflammatory pathways in the body.
-
Antimicrobial Properties: The potential of alkaloids as antibacterial and antifungal agents is an active area of research.
-
Antiviral Activity: Some studies have explored the efficacy of alkaloids against various viral infections.
The therapeutic potential of these compounds stems from their diverse chemical structures, which allow them to interact with a wide array of biological targets.
Hypothetical Framework for In Vivo Validation
Should research on this compound become available, a typical in vivo validation process to assess its efficacy would involve several key stages. A generalized workflow for such a study is outlined below.
Experimental Workflow for In Vivo Validation
Caption: A generalized workflow for the in vivo validation of a novel therapeutic compound.
Conclusion
While the request for a comparative guide on the in vivo efficacy of this compound is pertinent for researchers and drug development professionals, the current lack of any scientific data on this specific compound makes it impossible to fulfill. The provided information on the broader class of alkaloids and a hypothetical validation workflow serves as a contextual framework. Should research on this compound be published in the future, a detailed and data-driven comparison guide could be developed. Researchers interested in this specific compound are encouraged to monitor scientific publications and databases for any emerging information.
References
- 1. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
